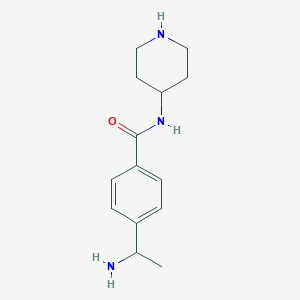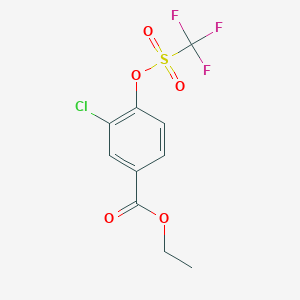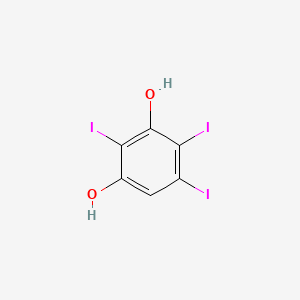
3H-1,4-Benzodiazepin-2(1H)-one, 8-chloro-5-ethoxy-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,4-Benzodiazepin-2(1H)-one, 8-chloro-5-ethoxy-1-methyl- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound is characterized by the presence of a chlorine atom at the 8th position, an ethoxy group at the 5th position, and a methyl group at the 1st position of the benzodiazepine core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,4-Benzodiazepin-2(1H)-one, 8-chloro-5-ethoxy-1-methyl- typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate ortho-diamino benzene derivative with a suitable carboxylic acid derivative to form the benzodiazepine core.
Ethoxylation: The ethoxy group at the 5th position can be introduced via an etherification reaction using ethyl alcohol and an acid catalyst.
Methylation: The methyl group at the 1st position can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 3H-1,4-Benzodiazepin-2(1H)-one, 8-chloro-5-ethoxy-1-methyl- involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions
3H-1,4-Benzodiazepin-2(1H)-one, 8-chloro-5-ethoxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzodiazepines with different functional groups.
Wissenschaftliche Forschungsanwendungen
3H-1,4-Benzodiazepin-2(1H)-one, 8-chloro-5-ethoxy-1-methyl- has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Used in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of 3H-1,4-Benzodiazepin-2(1H)-one, 8-chloro-5-ethoxy-1-methyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This action is responsible for its anxiolytic, sedative, and muscle relaxant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
3H-1,4-Benzodiazepin-2(1H)-one, 8-chloro-5-ethoxy-1-methyl- is unique due to its specific substitution pattern, which may result in distinct pharmacological properties compared to other benzodiazepines. The presence of the chlorine atom, ethoxy group, and methyl group can influence its binding affinity to GABA receptors and its overall pharmacokinetic profile.
Eigenschaften
CAS-Nummer |
62903-63-3 |
|---|---|
Molekularformel |
C12H13ClN2O2 |
Molekulargewicht |
252.69 g/mol |
IUPAC-Name |
8-chloro-5-ethoxy-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C12H13ClN2O2/c1-3-17-12-9-5-4-8(13)6-10(9)15(2)11(16)7-14-12/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
IWIXUGIGEIUOCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NCC(=O)N(C2=C1C=CC(=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


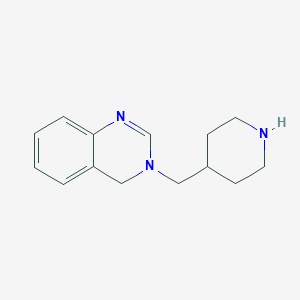


![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)
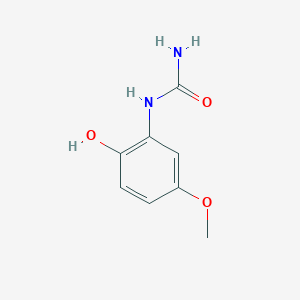

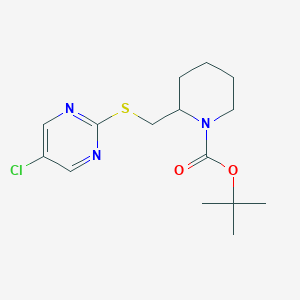
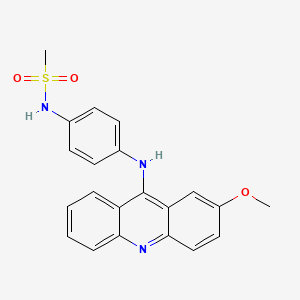
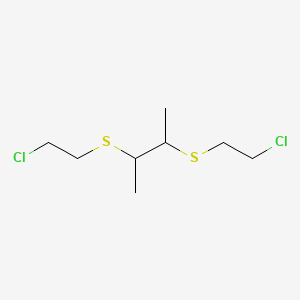
![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)
